Ácido cólico-24-13C

Descripción general

Descripción

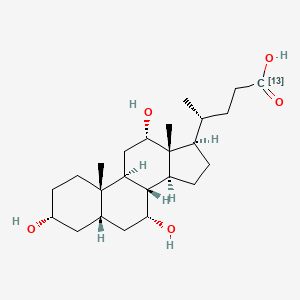

Cholic Acid-24-13C is an isotopically labeled form of cholic acid, where the carbon-24 position is labeled with carbon-13. Cholic acid is a primary bile acid produced in the liver and plays a crucial role in the digestion and absorption of fats and fat-soluble vitamins. The isotopic labeling with carbon-13 makes Cholic Acid-24-13C particularly useful in metabolic studies and tracer experiments due to its metabolic and chemical stability .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

- Cholesterol Metabolism Regulation

- Therapeutic Potential in Liver Diseases

- Anti-inflammatory Properties

Biochemical Applications

- Biomarker for Disease

- Research in Drug Development

Case Studies

Mecanismo De Acción

Target of Action

The primary target of Cholic-24-13C acid is the liver, where it is synthesized from cholesterol via a multistep process . It is then conjugated to glycine or taurine by bile acid-CoA:amino acid N-acyltransferase (BAAT) to produce glycocholic acid and taurocholic acid, respectively . These compounds play a crucial role in the digestion and absorption of dietary fats in the small intestine .

Mode of Action

Cholic-24-13C acid interacts with its targets by being metabolically stable and chemically accessible . It is transformed into the secondary bile acid deoxycholic acid by intestinal microbiota . This transformation process is crucial for the metabolism of bile acids .

Análisis Bioquímico

Biochemical Properties

Cholic-24-13C acid is involved in several biochemical reactions, primarily related to bile acid metabolism. It interacts with enzymes such as cytochrome P450 isoforms (CYP7A1, CYP8B1, and CYP27A1) which catalyze its formation from cholesterol . Additionally, cholic-24-13C acid is conjugated to glycine or taurine by bile acid-CoA:amino acid N-acyltransferase (BAAT) to produce glycocholic acid and taurocholic acid . These conjugated forms are essential for the emulsification of dietary fats. Cholic-24-13C acid also interacts with intestinal microbiota, which transform it into secondary bile acids like deoxycholic acid .

Cellular Effects

Cholic-24-13C acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to induce colony formation of Clostridium difficile in an agar dilution assay . Additionally, dietary administration of cholic-24-13C acid increases serum cholesterol levels, biliary phospholipid secretion, and fecal deoxycholic acid levels in rats . These effects highlight its role in modulating lipid metabolism and gut microbiota composition.

Molecular Mechanism

The molecular mechanism of cholic-24-13C acid involves its interaction with specific enzymes and receptors. It is formed from cholesterol through a multistep process catalyzed by cytochrome P450 isoforms . Cholic-24-13C acid is conjugated to glycine or taurine by BAAT, facilitating its role in fat emulsification . Additionally, it binds to bile acid receptors such as the farnesoid X receptor (FXR) and Takeda G protein-coupled receptor (TGR5), which regulate gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of cholic-24-13C acid can change over time. The compound is stable and can be stored at -20°C for up to four years . Studies have shown that cholic-24-13C acid induces the expression of bile acid-inducible operon genes in Clostridium scindens, promoting 7-dehydroxylation activity . This temporal regulation of gene expression highlights the dynamic nature of cholic-24-13C acid’s effects on cellular function.

Dosage Effects in Animal Models

The effects of cholic-24-13C acid vary with different dosages in animal models. High doses of cholic-24-13C acid can lead to increased serum cholesterol levels and biliary phospholipid secretion in rats . Excessive doses may also result in toxic or adverse effects, such as liver damage or disruption of gut microbiota balance . These findings underscore the importance of optimizing dosage to achieve desired outcomes while minimizing potential risks.

Metabolic Pathways

Cholic-24-13C acid is involved in several metabolic pathways, including its formation from cholesterol and transformation into secondary bile acids. The cytochrome P450 isoforms CYP7A1, CYP8B1, and CYP27A1 catalyze its synthesis from cholesterol . Cholic-24-13C acid is conjugated to glycine or taurine by BAAT, producing glycocholic acid and taurocholic acid . Intestinal microbiota further transform it into secondary bile acids like deoxycholic acid . These metabolic pathways highlight the complex interplay between cholic-24-13C acid and various enzymes and cofactors.

Transport and Distribution

Cholic-24-13C acid is transported and distributed within cells and tissues through specific transporters and binding proteins. It is conjugated to glycine or taurine in the liver, facilitating its transport to the intestine . In the intestine, cholic-24-13C acid interacts with bile acid transporters, which mediate its reabsorption and recirculation through the enterohepatic circulation . This efficient transport and distribution system ensures the continuous availability of cholic-24-13C acid for its physiological functions.

Subcellular Localization

The subcellular localization of cholic-24-13C acid is primarily within the liver and intestine, where it exerts its biochemical effects. In hepatocytes, cholic-24-13C acid is synthesized from cholesterol and conjugated to glycine or taurine . It is then secreted into the bile and transported to the intestine, where it aids in fat digestion and absorption . The subcellular localization of cholic-24-13C acid within these compartments is crucial for its role in lipid metabolism and overall physiological function.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Cholic Acid-24-13C involves the use of formyl derivatives of bile acids and a modified lead tetraacetate procedure. The formylated bile acids are degraded by lead tetraacetate and lithium chloride to form formylated 23-chloronorcholanes. These intermediates are then converted to nitriles in dimethylformamide, which are subsequently hydrolyzed to obtain C-24 labeled bile acids .

Industrial Production Methods: The industrial production of Cholic Acid-24-13C follows similar synthetic routes but is optimized for higher yields and purity. The process involves multi-step reactions that can be implemented at room temperature, ensuring good purity, high yield, and strong process operability. This method is suitable for large-scale production .

Análisis De Reacciones Químicas

Types of Reactions: Cholic Acid-24-13C undergoes various chemical reactions, including:

Oxidation: Conversion to deoxycholic acid by intestinal microbiota.

Reduction: Not commonly observed due to the stability of the carbon-24 position.

Substitution: Conjugation with glycine or taurine to form glycocholic acid and taurocholic acid, respectively.

Common Reagents and Conditions:

Oxidation: Intestinal microbiota.

Substitution: Bile acid-CoA:amino acid N-acyltransferase (BAAT) enzyme in the liver.

Major Products:

Deoxycholic Acid: Formed through oxidation.

Glycocholic Acid and Taurocholic Acid: Formed through substitution reactions.

Comparación Con Compuestos Similares

Cholic Acid-24-13C is unique due to its isotopic labeling at the carbon-24 position, which provides metabolic and chemical stability. Similar compounds include:

Deoxycholic Acid: A secondary bile acid formed from cholic acid by intestinal bacteria.

Chenodeoxycholic Acid: Another primary bile acid with similar functions but different metabolic pathways.

Lithocholic Acid: A secondary bile acid with distinct biological roles.

Cholic Acid-24-13C stands out due to its specific labeling, making it highly valuable for tracer studies and metabolic research.

Actividad Biológica

The compound (4R)-4-(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-ylpentanoic acid is a complex steroid-like structure that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties and mechanisms of action.

Chemical Structure and Properties

The compound is characterized by its intricate multi-ring structure and several hydroxyl groups that contribute to its reactivity and biological interactions. The stereochemistry of the molecule plays a critical role in its biological activity.

Hormonal Activity

Research indicates that this compound exhibits hormonal activity , potentially acting as an agonist or antagonist for various steroid hormone receptors. Its structural similarity to known steroids suggests it may interact with the estrogen and androgen receptors.

Antioxidant Properties

Studies have demonstrated that compounds with similar structures possess antioxidant properties , which can mitigate oxidative stress in biological systems. The presence of hydroxyl groups is often correlated with enhanced antioxidant activity.

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory effects . Research indicates that steroid-like compounds can inhibit pro-inflammatory cytokines and pathways associated with inflammation. This suggests potential therapeutic applications in inflammatory diseases.

The biological activity of (4R)-4-[(3R,...)] involves several mechanisms:

- Receptor Binding : The compound's ability to bind to steroid hormone receptors modulates gene expression related to growth and metabolism.

- Antioxidant Mechanism : It scavenges free radicals and upregulates antioxidant enzymes.

- Inhibition of Inflammatory Pathways : It may inhibit NF-kB signaling pathways that are crucial in the inflammatory response.

Case Study 1: Hormonal Activity

A study published in Journal of Steroid Biochemistry investigated the binding affinity of similar compounds to estrogen receptors. Results indicated significant binding activity correlating with structural features similar to those found in the target compound .

Case Study 2: Antioxidant Effects

Research conducted on related compounds demonstrated their effectiveness in reducing oxidative stress markers in cellular models. These findings suggest that (4R)-4-[(3R,...)] may possess similar protective effects .

Case Study 3: Anti-inflammatory Properties

A recent investigation into the anti-inflammatory potential of steroid derivatives found that certain modifications enhanced their efficacy against cytokine release in vitro . This aligns with the expected profile of (4R)-4-[(3R,...)].

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl](113C)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-20,22,25-27H,4-12H2,1-3H3,(H,28,29)/t13-,14+,15-,16-,17+,18+,19-,20+,22+,23+,24-/m1/s1/i21+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHQCQFFYRZLCQQ-HFINQHRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC[13C](=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52886-36-9 | |

| Record name | Cholic acid, 24-C-13 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052886369 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CHOLIC ACID, 24-C-13 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Z5T260AYI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.